(S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride
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Overview
Description
(2S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dimethylphenylacetic acid.
Amination: The carboxylic acid group is converted to an amine group through a series of reactions involving reagents such as ammonia or amines.
Resolution: The racemic mixture is resolved to obtain the (2S)-enantiomer using chiral resolution techniques.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including as an anticonvulsant or neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2S)-2-Amino-2-(2,5-dimethylphenyl)acetic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H14ClNO2 |
---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,5-dimethylphenyl)acetic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-6-3-4-7(2)8(5-6)9(11)10(12)13;/h3-5,9H,11H2,1-2H3,(H,12,13);1H/t9-;/m0./s1 |
InChI Key |
KLPVDKNMMUWTDY-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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